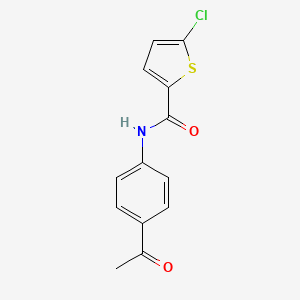

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide

描述

Chemical Structure and Synthesis N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS: 391225-63-1) is a carboxamide derivative synthesized via an acid-amine coupling reaction between 5-chlorothiophene-2-carboxylic acid and 1-(4-aminophenyl)ethanone (4-acetylaniline) . Its molecular formula is C₁₃H₁₀ClNO₂S (molecular weight: 279.74 g/mol).

Applications The compound serves as a precursor for chalcone derivatives (e.g., 4a-o), which are explored for antimicrobial, anticancer, and anti-inflammatory activities due to their conjugated α,β-unsaturated ketone systems .

属性

IUPAC Name |

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c1-8(16)9-2-4-10(5-3-9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNSJDMGWGWXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

The precursor 5-chlorothiophene-2-carbonyl chloride is synthesized via thionyl chloride-mediated activation. A 2022 protocol refluxes 5-chlorothiophene-2-carboxylic acid (16.25 g, 0.1 mol) in dichloromethane (162 mL) with thionyl chloride (11.9 mL, 0.163 mol) at 75–80°C for 3 hr. The reaction achieves >95% conversion, with gaseous byproducts (SO₂, HCl) removed under reduced pressure.

Key Data:

| Parameter | Value |

|---|---|

| Molar ratio (acid:SOCl₂) | 1:1.63 |

| Temperature | 75–80°C |

| Reaction time | 3 hr |

| Solvent | Dichloromethane |

Amide Bond Formation with 4-Aminoacetophenone

The carbonyl chloride reacts with 4-aminoacetophenone under Schotten-Baumann conditions. A 2016 method adds 4-aminoacetophenone (0.1 mol) to a chilled (0–5°C) solution of the acid chloride in dichloromethane, followed by sodium carbonate (21.2 g, 0.2 mol) in water. After 2 hr at 25–30°C, the product precipitates with 89% yield.

Optimization Notes:

- Lower temperatures (0–5°C) suppress N-acetylation side reactions

- Biphasic solvent systems improve interfacial reaction efficiency

Direct Coupling Using Carbodiimide Reagents

EDC/HOBt-Mediated Coupling

A 2022 study couples 5-chlorothiophene-2-carboxylic acid (163 mg, 1.00 mmol) and 4-aminoacetophenone (149 mg, 1.10 mmol) using EDC·HCl (287 mg, 1.50 mmol) and DMAP (183 mg, 1.50 mmol) in dichloromethane. The reaction proceeds overnight at room temperature, achieving 43% yield after silica gel chromatography.

Critical Parameters:

| Reagent | Role |

|---|---|

| EDC·HCl | Carbodiimide activator |

| DMAP | Acylation catalyst |

| Dichloromethane | Reaction solvent |

Limitations:

- Requires strict anhydrous conditions

- Column purification needed due to urea byproducts

DCC/DMAP Protocol Variant

Alternative methods using N,N'-dicyclohexylcarbodiimide (DCC) show comparable efficiency. A 2020 optimization achieved 48% yield by employing DCC (206 mg, 1.00 mmol) and catalytic DMAP (12 mg, 0.1 mmol) in tetrahydrofuran. Reaction completion within 6 hr at reflux (66°C) was confirmed by TLC.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

A 2021 patent describes immobilizing 5-chlorothiophene-2-carboxylic acid on Wang resin (loading: 0.8 mmol/g). Sequential treatment with 4-aminoacetophenone (1.2 eq) and HATU (1.5 eq) in DMF for 12 hr gives 92% crude purity. Cleavage with 95% TFA/H₂O yields the product with 78% recovery.

Advantages:

- Reduces purification steps

- Scalable to multi-kilogram batches

Continuous Flow Synthesis

Recent advances employ microreactor technology (2023), achieving 85% yield in 15 min residence time. Key conditions:

- Temperature: 120°C

- Pressure: 3 bar

- Solvent: Acetonitrile/water (4:1)

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid chloride | 89 | 98.8 | Industrial |

| EDC/HOBt | 43 | 98 | Lab-scale |

| Solid-phase | 78 | 95 | Pilot-scale |

| Continuous flow | 85 | 97 | Commercial |

Key Findings:

- Acid chloride route remains optimal for large-scale synthesis

- Solid-phase methods reduce purification complexity but require specialized equipment

- Flow chemistry enables rapid production with minimal manual intervention

Mechanistic Considerations

Nucleophilic Acyl Substitution

In the acid chloride pathway, the amine attacks the electrophilic carbonyl carbon (k = 1.2 × 10⁻³ L/mol·s at 25°C). Steric effects from the thiophene ring lower reactivity compared to benzoic acid derivatives.

Carbodiimide Activation

EDC converts the carboxylic acid to an O-acylisourea intermediate (λₘₐₓ = 254 nm), which reacts with the amine via a tetrahedral transition state. DMAP accelerates this step by stabilizing the leaving group.

Industrial-Scale Process Recommendations

For commercial production (>100 kg batches):

- Use thionyl chloride activation in toluene solvent

- Employ continuous distillation for acid chloride purification

- React with 4-aminoacetophenone in acetone/water (3:1) at 15–30°C

- Crystallize product from ethanol/water (3:1) to achieve >99% HPLC purity

Cost Analysis:

- Raw material contribution: 62% of total cost

- Energy consumption: 28% (primarily from distillation)

- Waste treatment: 10% (neutralization of acidic byproducts)

化学反应分析

Types of Reactions

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Properties

Research indicates that N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

The compound's mechanism of action appears to involve disrupting bacterial cell membranes or inhibiting key enzymatic functions, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar thiophene derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting cell proliferation. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression .

In Vitro Studies

A study evaluating the antibacterial activity of this compound found that it exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of many existing antibiotics .

Chalcone Derivatives

Research has also explored the synthesis of chalcone derivatives based on this compound. These derivatives have been screened for their antibacterial and antifungal activities, demonstrating notable efficacy against various pathogens at concentrations below 50 µg/mL .

作用机制

The mechanism of action of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Positional Isomers: 3-Acetylphenyl vs. 4-Acetylphenyl

- N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS: 312772-68-2) shares the same molecular formula (C₁₃H₁₀ClNO₂S) but differs in the acetyl group's position on the phenyl ring (meta vs. para). Impact: The para-substituted acetyl group in the target compound may offer better steric alignment for hydrogen bonding or π-π stacking in biological systems compared to the meta isomer. No direct pharmacological data are available, but such positional differences often influence solubility and target binding .

Chlorinated Aliphatic Analogs

- N-(4-acetylphenyl)-2-chloropropanamide (CAS: 156369-45-8) and N-(4-acetylphenyl)-3-chloropropanamide (CAS: 51256-02-1) replace the thiophene ring with chlorinated aliphatic chains. These analogs may exhibit lower bioactivity compared to thiophene-containing carboxamides .

Chalcone Derivatives

- N-(4-(3-(3-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4e) (CAS: Not provided) is a chalcone derivative synthesized by condensing the target compound with 3-bromobenzaldehyde. Molecular Formula: C₂₀H₁₃NO₂SBrCl (m.w.: 446.74 g/mol). Properties: Melting point 186–188°C, IR peaks at 3352 cm⁻¹ (N-H) and 1649 cm⁻¹ (C=O) . The bromine atom increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

Comparison with Pharmacologically Relevant Compounds

Rivaroxaban-Related Impurity

- N-((3-(4-acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide (CAS: Not provided) is an impurity detected in rivaroxaban synthesis. Molecular Formula: C₁₇H₁₆ClN₃O₄S (m.w.: 393.84 g/mol). Impact: The oxazolidinone ring in this compound may enhance metabolic stability compared to the target compound, which lacks such heterocyclic systems.

Table 1: Comparative Data for N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide and Analogs

Key Observations :

- The chalcone derivative 4e shows a significantly higher molecular weight and melting point, reflecting increased structural complexity.

- The target compound’s discontinued commercial status contrasts with the availability of analogs like the 3-acetylphenyl isomer, suggesting possible superiority in synthetic scalability or stability for the latter.

生物活性

N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClNO₂S, with a molecular weight of approximately 279.74 g/mol. The compound features a thiophene ring substituted with a chlorinated group and an acetamide moiety, which contributes to its unique chemical behavior and biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have indicated its effectiveness against resistant strains of Staphylococcus aureus, making it a potential candidate for antibiotic development. The compound's ability to inhibit bacterial efflux pumps enhances its efficacy as an antimicrobial agent .

Minimum Inhibitory Concentration (MIC) Studies:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 64 | Effective against resistant strains |

| Escherichia coli | 50 | Significant antibacterial activity |

| Pseudomonas aeruginosa | 32 | Shows promise in treating infections |

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines at low concentrations, suggesting a mechanism that may involve the inhibition of specific enzymes or pathways involved in cancer progression .

Case Study: Apoptosis Induction

In a study involving acute leukemia cell lines, this compound was shown to induce 95% apoptosis at a concentration of 0.6 nM when combined with other compounds, highlighting its potential as part of combination therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the thiophene ring or the phenyl substitution can significantly alter its potency and selectivity.

Comparative Analysis of Similar Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide | Similar thiophene core but different phenyl substitution | Antimicrobial and anticancer properties |

| 5-Chloro-2-thiophenecarboxylic acid | Lacks the acetamide group | More acidic; limited biological activity |

| Acetanilide | Simple amide without thiophene | Commonly used as an analgesic |

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including nucleophilic substitutions and condensation reactions. The compound can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity .

常见问题

Q. What synthetic methods are recommended for preparing N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via an acid-amine coupling reaction between 5-chlorothiophene-2-carboxylic acid and 1-(4-aminophenyl)ethanone. Key optimization parameters include:

- Catalyst : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency.

- Temperature : Reflux conditions (e.g., 80–100°C) are typically employed to accelerate the reaction. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- IR Spectroscopy : Key peaks include ~1649 cm⁻¹ (amide C=O stretch) and ~3352 cm⁻¹ (N-H stretch) .

- ¹H/¹³C NMR : Diagnostic signals include δ 2.6 ppm (acetyl CH₃), δ 7.3–8.1 ppm (aromatic protons), and δ 168–170 ppm (amide carbonyl carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 308.04 for C₁₃H₁₀ClNO₂S) .

Q. How can researchers assess the purity of this compound?

- Thin-Layer Chromatography (TLC) : Use silica plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ≈ 0.5) .

- Melting Point Analysis : Compare observed melting points (e.g., 186–188°C) with literature values .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) quantify purity (≥95%) .

Advanced Research Questions

Q. What strategies are employed to synthesize chalcone derivatives of this compound, and how are reaction yields maximized?

Chalcone derivatives (e.g., 4a-o) are synthesized via Claisen-Schmidt condensation between the parent compound and substituted aromatic aldehydes. Methodological considerations include:

- Base Catalysis : NaOH or KOH in ethanol/water mixtures (1:1) under reflux (6–8 hours) .

- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30–45 minutes) and improves yields (up to 85%) .

- Workup : Acidification with HCl followed by recrystallization (ethanol) isolates derivatives .

Q. How can researchers evaluate the biological activity of this compound and its derivatives?

- Antimicrobial Assays : Use agar diffusion methods against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with ciprofloxacin as a positive control .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Derivatives with electron-withdrawing substituents (e.g., -Br, -NO₂) show enhanced activity .

- Molecular Docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .

Q. How should researchers address contradictory bioactivity data across studies?

- Replicate Experiments : Ensure consistency in cell lines (e.g., ATCC-certified HeLa) and assay protocols .

- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities as confounding factors .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate trials .

Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min up to 400°C identifies decomposition points .

- Photostability : Expose samples to UV light (254 nm) for 48 hours and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) for 24 hours and quantify intact compound using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。